molecular formula C13H19NO4 B12995772 Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate

Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate

Cat. No.: B12995772
M. Wt: 253.29 g/mol
InChI Key: VDKWAVHEYJIRRM-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate is an organic compound with a complex structure that includes an amino group, a methoxypropoxy group, and a methylbenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Esterification: Formation of the methyl ester group.

    Etherification: Introduction of the methoxypropoxy group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxypropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxypropoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: Lacks the methoxypropoxy group, resulting in different chemical properties and applications.

    Methyl 3-amino-5-methoxybenzoate: Similar structure but without the propoxy chain, affecting its solubility and reactivity.

Uniqueness

Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate is unique due to the presence of both the methoxypropoxy group and the amino group on the methylbenzoate core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate

InChI

InChI=1S/C13H19NO4/c1-9-11(14)7-10(13(15)17-3)8-12(9)18-6-4-5-16-2/h7-8H,4-6,14H2,1-3H3

InChI Key

VDKWAVHEYJIRRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCCCOC)C(=O)OC)N

Origin of Product

United States

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